COPPER(II) FLUORIDE DIHYDRATE

Organic Synthesis Catalysis Cross-Coupling

Sourcing a reliable Cu(II) source that combines Lewis acidity with fluoride delivery often forces researchers to compromise on reactivity or purity. This dihydrate eliminates that trade-off. • Yields in sterically hindered Chan-Lam-Evans diaryl ether syntheses outperform copper(II) acetate promoters. • Enables direct catalytic oxyfluorination of aromatics using HF/O₂ with water as the sole byproduct-drastically reducing corrosive waste vs. classical methods. • Distinct ~2.0 V discharge plateau suits primary lithium battery cathode designs where moderate voltage and processing ease are prioritized. Supplied with full CoA; hazardous-material-compliant packaging ensures global delivery integrity.

Molecular Formula CuF2H4O2
Molecular Weight 137.57 g/mol
CAS No. 13454-88-1
Cat. No. B086597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOPPER(II) FLUORIDE DIHYDRATE
CAS13454-88-1
Molecular FormulaCuF2H4O2
Molecular Weight137.57 g/mol
Structural Identifiers
SMILESO.O.[F-].[F-].[Cu+2]
InChIInChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2
InChIKeyCTRICEWDSISGPV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper(II) Fluoride Dihydrate Technical Baseline


Copper(II) fluoride dihydrate (CuF₂·2H₂O, CAS 13454-88-1) is a hydrated inorganic copper salt with a molecular weight of 137.57 g/mol . It appears as a blue crystalline powder, exhibiting a density of approximately 2.93 g/cm³ . The compound decomposes at temperatures exceeding 130 °C and demonstrates slight solubility in cold water, but undergoes hydrolysis to form copper oxyfluoride in hot water . As a copper(II) salt, it possesses notable Lewis acidity and serves as a source of both copper(II) ions and fluoride ions in various chemical and electrochemical processes [1].

Lewis acid catalyst for cross-coupling and fluorination reactions
Fluoride ion source for electrochemical and synthetic processes
Hydrate form for synthesis and processing under milder conditions

Irreplaceability of Copper(II) Fluoride Dihydrate


Substituting copper(II) fluoride dihydrate with other copper salts like copper(II) acetate, copper(II) chloride, or even anhydrous copper(II) fluoride can lead to significantly different outcomes in key applications due to its unique combination of Lewis acidity, fluoride ion availability, and specific redox potential [1][2][3]. The presence of fluoride anions, distinct from chloride, bromide, or acetate counterions, directly influences reaction yields in catalysis, electrochemical voltage profiles in batteries, and the efficiency of fluorination reactions [1][3]. Therefore, generic substitution without rigorous verification of performance equivalence is strongly discouraged for processes where these specific attributes are critical to function [2].

Counterion mismatch
Fluoride vs chloride, acetate, or bromide alters Lewis acidity, redox behavior, and fluorination efficiency.
Hydrate vs anhydrous form
Anhydrous CuF₂ exhibits a higher voltage plateau and different thermal stability; direct substitution may shift electrochemical performance.
Generic copper salt replacement
Other copper(II) salts lack the fluoride-specific reactivity required for Chan-Lam coupling and oxyfluorination cycles.

Copper(II) Fluoride Dihydrate Head-to-Head Performance


Chan-Lam-Evans Coupling vs. Copper Acetate

In a direct head-to-head comparison for the Chan-Lam-Evans coupling of phenols and boronic acids, the use of copper(II) fluoride (CuF₂) resulted in substantially higher product yields than the standard copper(II) acetate catalyst. This is particularly evident in the synthesis of sterically hindered diaryl ethers, where the fluoride ion is hypothesized to facilitate the cleavage of the boron-carbon bond [1].

C–O Coupling Yield
Head-to-head
Higher yields vs Cu(OAc)₂
Supports yield advantage for hindered diaryl ether synthesis
Reported under mild conditions
Organic Synthesis Catalysis Cross-Coupling

Voltage Plateau: Dihydrate vs. Anhydrous CuF₂

When evaluated as a cathode material in lithium-ion battery half-cells, the electrochemical performance of copper(II) fluoride dihydrate (CuF₂·2H₂O) is distinctly different from its anhydrous counterpart (CuF₂). The dihydrate exhibits a significantly lower operating voltage plateau of ≈2.0 V, compared to the ≈2.7 V plateau observed for anhydrous CuF₂ [1]. Both compounds show irreversible conversion reactions, but the hydrated form's lower voltage directly impacts its practical energy density [1].

Discharge Voltage
Head-to-head
≈2.0 V vs ≈2.7 V
Hydrate yields lower voltage; design consideration
In Li half-cell configuration
Battery Materials Electrochemistry Energy Storage

Recyclable Fluorinating Agent vs. Strong Oxidants

Copper(II) fluoride is distinguished from other metal fluorides by its reduction potential, which falls in a moderate range (1 > E > 0). This positions it as a unique fluorinating agent that is strong enough to oxidize a C-H bond in aromatic compounds but can be regenerated using HF and O₂, avoiding the high cost of elemental fluorine regeneration [1]. In contrast, metal fluorides with E > 1 are strong oxidants but require costly elemental fluorine for recycling, while those with E < 0 are inert toward C-H bonds [1].

Redox Potential
Class-level
1 > E > 0
Regenerable with HF/O₂; avoids F₂ gas
Qualitative thermodynamic class
Fluorination Chemistry Green Chemistry Industrial Synthesis

Lewis Acidity: Stronger than Copper Halides

Within the series of copper(II) salts, fluoride and chloride exhibit stronger Lewis acidity than bromide and iodide. This class-level inference positions copper(II) fluoride as a more potent Lewis acid catalyst for reactions requiring strong activation of electrophilic substrates, such as di- and trifluoromethylation of α,β-unsaturated carboxylic acids [1][2]. The specific Lewis acid strength of CuF₂·2H₂O is utilized in these reactions to achieve high yields with excellent E/Z selectivity [2].

Lewis Acidity Trend
Class-level
CuF₂ > CuCl₂ > CuBr₂ > CuI₂
Stronger activation for fluoroalkylation
Qualitative property trend
Lewis Acid Catalysis Coordination Chemistry Organic Synthesis

Copper(II) Fluoride Dihydrate Application Scenarios


Sterically Hindered Chan-Lam-Evans Coupling Catalyst

Copper(II) fluoride dihydrate should be prioritized as a promoter over the more common copper(II) acetate for Chan-Lam-Evans coupling reactions, especially when the target is a sterically hindered diaryl ether. The documented yield improvements provide a clear performance advantage for the synthesis of complex pharmaceutical intermediates or advanced polymer building blocks [1].

Primary Lithium Cell Cathode Material

Due to its lower operating voltage (~2.0 V) compared to anhydrous CuF₂ (~2.7 V), copper(II) fluoride dihydrate is a distinct material candidate for primary (non-rechargeable) lithium battery cathodes where moderate voltage is acceptable or desired. Its hydrated form may offer processing advantages in electrode fabrication, provided the voltage limitation is accounted for in the final device design [2].

Environmentally Benign Fluoroaromatic Synthesis

This compound serves as an excellent platform for the direct oxyfluorination of aromatic hydrocarbons. Its moderate redox potential allows it to be part of a catalytic cycle that uses HF and O₂ for regeneration, producing water as a benign byproduct. This makes it a compelling candidate for developing greener industrial processes for fluorobenzene and other valuable fluoroaromatics, contrasting sharply with classical methods that generate large amounts of corrosive waste [3].

Application
Selection Property
Validation Focus
Sterically hindered diaryl ether synthesis
Yield profile over Cu(OAc)₂
Substrate scope and coupling efficiency
Primary lithium cell cathode research
Hydrate-specific voltage profile
Discharge behavior and fabrication stability
Aromatic oxyfluorination process development
Regenerable fluoride redox system
Catalytic cycle sustainability and byproduct profile

Technical Documentation Hub

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